Cas no 25699-95-0 (4-(1H-1,3-benzodiazol-1-yl)benzonitrile)

4-(1H-1,3-benzodiazol-1-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-(1H-benzimidazol-1-yl)-
- HS-7181
- 1-Phenylbenzimidazole deriv. 49
- SCHEMBL2039920
- 4-(1H-1,3-benzodiazol-1-yl)benzonitrile
- 1-(4-cyanophenyl)benzimidazole
- Z331877110
- XAQRIJONSMHWCJ-UHFFFAOYSA-N
- AKOS000222376
- BDBM3832
- 4-(1H-Benzo[d]imidazol-1-yl)benzonitrile
- 4-(1H-1,3-BENZIMIDAZOL-1-YL)BENZONITRILE
- 4-(1H-benzimidazol-1-yl)Benzonitrile
- STL412451
- 25699-95-0
- G22273
- CCG-291204
- CHEMBL356237
- C14H9N3
- 4-(benzimidazol-1-yl)benzonitrile
- EN300-59571
- DA-07619
-
- Inchi: InChI=1S/C14H9N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H
- InChI Key: XAQRIJONSMHWCJ-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C#N
Computed Properties
- Exact Mass: 219.07977
- Monoisotopic Mass: 219.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6Ų
- XLogP3: 2.8
Experimental Properties
- PSA: 41.61
4-(1H-1,3-benzodiazol-1-yl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-59571-1.0g |
4-(1H-1,3-benzodiazol-1-yl)benzonitrile |
25699-95-0 | 95.0% | 1.0g |
$241.0 | 2025-03-21 | |
Enamine | EN300-59571-10.0g |
4-(1H-1,3-benzodiazol-1-yl)benzonitrile |
25699-95-0 | 95.0% | 10.0g |
$1043.0 | 2025-03-21 | |
TRC | B118093-25mg |
4-(1H-1,3-benzodiazol-1-yl)benzonitrile |
25699-95-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
Aaron | AR01A8FW-250mg |
4-(1H-1,3-benzodiazol-1-yl)benzonitrile |
25699-95-0 | 95% | 250mg |
$190.00 | 2023-12-14 | |
Aaron | AR01A8FW-10g |
4-(1H-1,3-benzodiazol-1-yl)benzonitrile |
25699-95-0 | 95% | 10g |
$1460.00 | 2023-12-14 | |
A2B Chem LLC | AV56016-2.5g |
4-(1H-1,3-benzodiazol-1-yl)benzonitrile |
25699-95-0 | 95% | 2.5g |
$537.00 | 2024-04-20 | |
Aaron | AR01A8FW-1g |
4-(1H-1,3-benzodiazol-1-yl)benzonitrile |
25699-95-0 | 95% | 1g |
$357.00 | 2023-12-14 | |
A2B Chem LLC | AV56016-5g |
4-(1H-1,3-benzodiazol-1-yl)benzonitrile |
25699-95-0 | 95% | 5g |
$774.00 | 2024-04-20 | |
A2B Chem LLC | AV56016-100mg |
4-(1H-1,3-benzodiazol-1-yl)benzonitrile |
25699-95-0 | 95% | 100mg |
$124.00 | 2024-04-20 | |
Enamine | EN300-59571-2.5g |
4-(1H-1,3-benzodiazol-1-yl)benzonitrile |
25699-95-0 | 95.0% | 2.5g |
$476.0 | 2025-03-21 |
4-(1H-1,3-benzodiazol-1-yl)benzonitrile Related Literature
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
Additional information on 4-(1H-1,3-benzodiazol-1-yl)benzonitrile
4-(1H-1,3-Benzodiazol-1-yl)benzonitrile: A Comprehensive Overview
4-(1H-1,3-Benzodiazol-1-yl)benzonitrile, also known by its CAS number 25699-95-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzonitrile group with a 1H-1,3-benzodiazole moiety. The benzodiazole ring system is known for its aromaticity and stability, making this compound a valuable building block in synthetic chemistry.
The synthesis of 4-(1H-1,3-Benzodiazol-1-yl)benzonitrile typically involves multi-step reactions, often utilizing coupling reactions or cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its accessibility for research and industrial applications. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating the formation of the benzodiazole ring.
In terms of physical properties, 4-(1H-1,3-Benzodiazol-1-yl)benzonitrile exhibits a high melting point due to its rigid molecular structure and strong intermolecular hydrogen bonding. This makes it suitable for applications requiring thermal stability, such as in high-performance polymers or optoelectronic materials. Additionally, the compound demonstrates moderate solubility in common organic solvents, which is advantageous for its use in solution-based chemical reactions.
The electronic properties of 4-(1H-1,3-Benzodiazol-1-yl)benzonitrile have been extensively studied using computational chemistry techniques. These studies reveal that the compound has a conjugated π-system that contributes to its strong absorbance in the ultraviolet-visible spectrum. This property makes it a promising candidate for use in light-emitting diodes (LEDs) and other optoelectronic devices. Recent research has explored the integration of this compound into organic light-emitting diodes (OLEDs), where it has shown potential as an efficient emitter material due to its high quantum yield and stability under operational conditions.
Beyond its electronic applications, 4-(1H-1,3-Benzodiazol-1-yl)benzonitrile has also found utility in medicinal chemistry. Its structural similarity to certain bioactive molecules has led to its investigation as a potential lead compound for drug discovery. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against several enzymes associated with neurodegenerative diseases. While further optimization is required to enhance its pharmacokinetic properties, these findings underscore its potential as a scaffold for developing therapeutic agents.
In conclusion, 4-(1H-1,3-Benzodiazol-1-yll benzonitrile, CAS number 25699–95–0, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as an important material for future innovations in electronics and medicine. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly significant role in both academic and industrial settings.
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